molecular formula C19H18ClN5O2 B6534814 N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049225-12-8

N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No. B6534814
CAS RN: 1049225-12-8
M. Wt: 383.8 g/mol
InChI Key: ISUCMVGSTCUVCH-UHFFFAOYSA-N
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Description

This compound is likely a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds. The presence of the chlorophenyl, furanyl, and pyridazinyl groups suggest that this compound may have unique properties that could be useful in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the chlorophenyl and pyridazinyl groups, and the coupling of these groups with the piperazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring provides a basic structure, with the chlorophenyl, furanyl, and pyridazinyl groups adding additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group might undergo reactions with nucleophiles, while the furanyl group might participate in reactions involving its aromatic pi electrons .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications of this compound would likely depend on its specific physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-14-3-1-4-15(13-14)21-19(26)25-10-8-24(9-11-25)18-7-6-16(22-23-18)17-5-2-12-27-17/h1-7,12-13H,8-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUCMVGSTCUVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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